5-bromo-2-chloro-N-(prop-2-en-1-yl)pyrimidin-4-amine
Overview
Description
5-bromo-2-chloro-N-(prop-2-en-1-yl)pyrimidin-4-amine is a heterocyclic organic compound that belongs to the pyrimidine family. This compound is characterized by the presence of bromine and chlorine atoms attached to the pyrimidine ring, along with a prop-2-en-1-yl group attached to the nitrogen atom. It is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-2-chloro-N-(prop-2-en-1-yl)pyrimidin-4-amine typically involves the following steps:
Starting Material: The synthesis begins with 2,4,5-tribromopyrimidine.
Alkylation: Finally, the 4-amino-5-bromo-2-chloropyrimidine is alkylated with prop-2-en-1-yl bromide to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reagent concentrations.
Chemical Reactions Analysis
Types of Reactions
5-bromo-2-chloro-N-(prop-2-en-1-yl)pyrimidin-4-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to modify the functional groups attached to the pyrimidine ring.
Alkylation and Acylation: The amino group can be alkylated or acylated to form derivatives with different properties.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used to oxidize the compound.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different halogens or functional groups, while oxidation and reduction reactions can modify the existing functional groups.
Scientific Research Applications
5-bromo-2-chloro-N-(prop-2-en-1-yl)pyrimidin-4-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-bromo-2-chloro-N-(prop-2-en-1-yl)pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can disrupt various biological pathways, leading to the desired therapeutic or pesticidal effects .
Comparison with Similar Compounds
Similar Compounds
5-bromo-2-chloro-N-cyclopentylpyrimidin-4-amine: This compound is similar in structure but has a cyclopentyl group instead of a prop-2-en-1-yl group.
5-bromo-2,4-dichloropyrimidine: This compound has two chlorine atoms and a bromine atom attached to the pyrimidine ring.
4-amino-5-bromo-2-chloropyrimidine: This compound has an amino group at the 4-position instead of the prop-2-en-1-yl group.
Uniqueness
The uniqueness of 5-bromo-2-chloro-N-(prop-2-en-1-yl)pyrimidin-4-amine lies in its specific substitution pattern and the presence of the prop-2-en-1-yl group, which imparts distinct chemical and biological properties. This makes it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Properties
IUPAC Name |
5-bromo-2-chloro-N-prop-2-enylpyrimidin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrClN3/c1-2-3-10-6-5(8)4-11-7(9)12-6/h2,4H,1,3H2,(H,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOZHHZIFJBEYDM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC1=NC(=NC=C1Br)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.51 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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